4-(BENZENESULFONYL)-3-(3,4-DIMETHYLBENZOYL)-6-FLUOROQUINOLINE
Description
4-(Benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-fluoroquinoline is a synthetic quinoline derivative with a molecular weight of 469.52 g/mol (calculated based on its formula: C₂₇H₂₁FNO₃S). The compound features a quinoline core substituted at position 4 with a benzenesulfonyl group, position 3 with a 3,4-dimethylbenzoyl moiety, and position 6 with a fluorine atom. The fluorine atom at position 6 may enhance metabolic stability, while the 3,4-dimethylbenzoyl group could increase lipophilicity, impacting membrane permeability .
Properties
IUPAC Name |
[4-(benzenesulfonyl)-6-fluoroquinolin-3-yl]-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO3S/c1-15-8-9-17(12-16(15)2)23(27)21-14-26-22-11-10-18(25)13-20(22)24(21)30(28,29)19-6-4-3-5-7-19/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGWLGYJFKAEPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-3-(3,4-DIMETHYLBENZOYL)-6-FLUOROQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be attached through sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Dimethylbenzoyl Group: The dimethylbenzoyl group can be introduced through Friedel-Crafts acylation using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-3-(3,4-DIMETHYLBENZOYL)-6-FLUOROQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
4-(BENZENESULFONYL)-3-(3,4-DIMETHYLBENZOYL)-6-FLUOROQUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-3-(3,4-DIMETHYLBENZOYL)-6-FLUOROQUINOLINE involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Bind to and inhibit the activity of certain enzymes involved in disease processes.
Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through various mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Quinoline Derivatives
The compound shares structural similarities with other quinoline derivatives reported in recent screening studies. Below is a comparative analysis based on available data:
Key Observations:
Substituent Effects on Lipophilicity :
- The 3,4-dimethylbenzoyl group in the target compound likely increases lipophilicity compared to the sulfonyl groups in C769-1181 and C769-1183. This could enhance membrane permeability but reduce aqueous solubility.
- The absence of fluorine in C769-1183 may lower metabolic stability relative to the fluorinated analogs .
Pharmacophore Diversity :
- Both C769-1181 and C769-1183 feature a 4-(3-chlorophenyl)piperazine group at position 4, a motif often associated with modulation of neurotransmitter receptors (e.g., serotonin or dopamine receptors). In contrast, the target compound’s benzenesulfonyl group at position 4 may shift its pharmacological profile toward kinase inhibition or protease targeting .
Research Findings and Implications
- Fluorine’s Role: Fluorine at position 6 in the target compound and C769-1181 may reduce oxidative metabolism, prolonging half-life compared to non-fluorinated derivatives like C769-1183 .
- Piperazine vs. The target compound’s sulfonyl group, however, may favor interactions with hydrophobic binding pockets in target proteins .
Biological Activity
4-(Benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-fluoroquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes a benzenesulfonyl group and a dimethylbenzoyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is [4-(benzenesulfonyl)-6-fluoroquinolin-3-yl]-(3,4-dimethylphenyl)methanone. The presence of a fluorine atom and specific functional groups enhances its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅FNO₃S |
| Molecular Weight | 337.38 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Synthesis
The synthesis of 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-fluoroquinoline typically involves multi-step organic reactions. A common synthetic route may include:
- Formation of the Quinoline Core : Starting from 2-aminobenzene derivatives.
- Introduction of the Benzenesulfonyl Group : Via sulfonation reactions.
- Dimethylbenzoyl Substitution : Using acylation methods.
- Fluorination : Employing fluorinating agents to introduce the fluorine atom at the 6-position.
Antimicrobial Properties
Quinoline derivatives are known for their broad-spectrum antimicrobial activities. Preliminary studies suggest that 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-fluoroquinoline exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
Anticancer Activity
Research indicates that this compound may possess anticancer properties as well. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's IC50 values in these assays suggest potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| HeLa | 7.5 |
These results imply that further investigation into its mechanism of action is warranted, particularly regarding its effects on apoptosis and cell cycle regulation.
Case Studies
- Study on Antiproliferative Effects : A study conducted on various quinoline derivatives highlighted that modifications to the structure significantly influenced their antiproliferative activities. The specific substitution pattern in 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-fluoroquinoline was found to enhance its potency compared to simpler analogs.
- In Vivo Studies : Animal model studies are essential for evaluating the therapeutic potential of this compound. Preliminary results indicate promising efficacy in xenograft models of human tumors, suggesting that it could be a candidate for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
